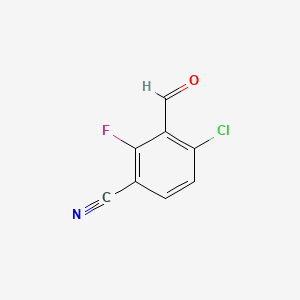
4-Chloro-2-fluoro-3-formylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-fluoro-3-formylbenzonitrile is an organic compound with the molecular formula C8H3ClFNO It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and formyl functional groups on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-formylbenzonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a benzonitrile derivative followed by formylation. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the handling of reactive chemicals and potential hazards associated with the synthesis process.
化学反应分析
Types of Reactions
4-Chloro-2-fluoro-3-formylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-fluoro-3-carboxybenzonitrile.
Reduction: 4-Chloro-2-fluoro-3-formylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-2-fluoro-3-formylbenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-2-fluoro-3-formylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
4-Fluorobenzonitrile: Lacks the chloro and formyl groups, making it less reactive in certain chemical reactions.
4-Chloro-3-fluoro-2-formylbenzonitrile: Similar structure but different positioning of functional groups, leading to distinct chemical properties.
2-Fluoro-5-formylbenzonitrile: Another benzonitrile derivative with different substitution patterns.
Uniqueness
4-Chloro-2-fluoro-3-formylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields of research make it a valuable compound for scientific exploration.
属性
分子式 |
C8H3ClFNO |
|---|---|
分子量 |
183.56 g/mol |
IUPAC 名称 |
4-chloro-2-fluoro-3-formylbenzonitrile |
InChI |
InChI=1S/C8H3ClFNO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H |
InChI 键 |
AUDYSWUXFBCMKG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C#N)F)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)
![3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471354.png)

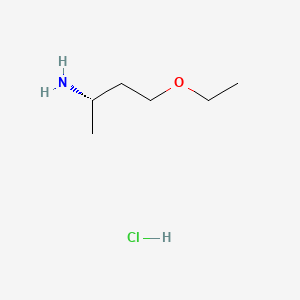
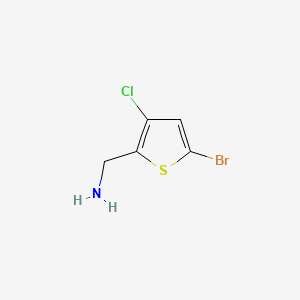
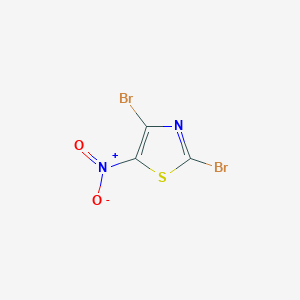
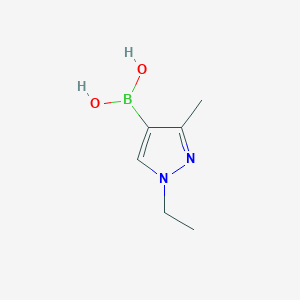
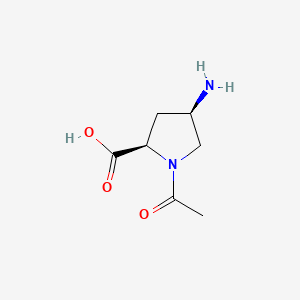
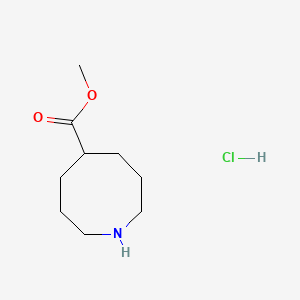
amine hydrochloride](/img/structure/B13471411.png)



![4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B13471433.png)
